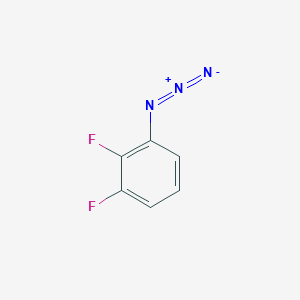

2,3-Difluorophenyl azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Difluorophenyl azide is an organic compound characterized by the presence of two fluorine atoms and an azide group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Difluorophenyl azide can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Inverse Electron-Demand Strain-Promoted Azide-Alkyne Cycloaddition (IED-SPAAC)

2,3-Difluorophenyl azide participates in accelerated cycloadditions with strained cyclooctynes like bicyclo[6.1.0]nonyne (BCN). The electron-withdrawing fluorine substituents lower the azide’s LUMO energy, enabling inverse electron-demand interactions with the HOMO of BCN.

Reaction Data:

| Azide Substrate | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Selectivity (BCN/DIBAC) |

|---|---|---|---|

| This compound | BCN | ~1.2 (extrapolated) | 40 : 1 |

| Benzyl azide | BCN | 0.07 | 6 : 1 |

Mechanistic Insights :

-

DFT calculations reveal asynchronous bond formation, with dominant HOMO(BCN)-to-LUMO(azide) orbital interactions .

-

The ortho-fluorine substituents enhance regioselectivity by stabilizing the transition state through electron withdrawal .

Staudinger Reactions with Triarylphosphines

Electron-deficient aryl azides like this compound react with triarylphosphines to form stable aza-ylides, which are air- and water-tolerant intermediates for bioconjugation.

Key Findings:

-

Reaction Rate : Completes within minutes in THF at room temperature with triphenylphosphine .

-

Selectivity : Competes favorably against less electron-deficient azides (e.g., 2,6-dichlorophenyl azide) due to enhanced electrophilicity .

-

Applications : Used for live-cell protein labeling without requiring anaerobic conditions .

Mechanism :

-

Nucleophilic attack by phosphine on the terminal azide nitrogen forms a phosphazide intermediate.

-

Intramolecular cyclization releases nitrogen, yielding an iminophosphorane.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While not explicitly documented for this compound, analogous fluorinated aryl azides undergo CuAAC to form 1,4-disubstituted triazoles. Fluorine substituents slightly reduce reaction rates compared to non-fluorinated analogs but improve regioselectivity .

Comparison with Aliphatic Azides:

| Property | This compound | Benzyl Azide |

|---|---|---|

| Reaction Rate (CuAAC) | Moderate | Fast |

| Triazole Stability | High (aromatic + C-F) | Moderate |

Nucleophilic Substitution Reactions

The azide group in this compound acts as a nucleophile in SN₂ reactions, particularly under aqueous conditions.

Example:

-

Reaction with alkyl halides (e.g., methyl iodide) in DMF yields 1,2,3-triazoles via intermediate iodides .

Thermal Decomposition

This compound undergoes controlled thermal decomposition to generate nitrenes, which insert into C-H bonds or form aromatic heterocycles.

Conditions and Products:

-

Temperature : 80–100°C in toluene.

-

Products : Fluorinated indoles or carbazoles (via intramolecular C-H insertion) .

Reduction to Amines

Catalytic hydrogenation (H₂/Pd-C) or Staudinger-type reductions convert this compound to 2,3-difluoroaniline.

Efficiency:

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| H₂/Pd-C | Ethanol | 95 |

| PPh₃ | THF/H₂O | 88 |

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine substituents direct electrophilic attacks to the meta and para positions relative to the azide group.

Example: Nitration

Aplicaciones Científicas De Investigación

Azide-Alkyne Cycloaddition

One of the most significant applications of 2,3-difluorophenyl azide lies in its role in azide-alkyne cycloaddition reactions. This reaction is pivotal for synthesizing 1,2,3-triazoles, which are important in medicinal chemistry due to their biological activities.

Table 1: Overview of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Copper-Catalyzed | CuI | Room temperature, DMF | Up to 100 | |

| Strain-Promoted | BCN | Mild conditions | Variable | |

| Copper-Free | DIBAC | Elevated temperatures | Variable |

The copper-catalyzed cycloaddition of this compound with terminal alkynes has been reported to yield high conversions and is amenable for late-stage functionalization of complex molecules .

Deoxyazidation of Alcohols

Another application is the deoxyazidation process where alcohols are converted into azides using sodium azide and activators like SulfoxFluor. This method allows for mild reaction conditions and broad substrate scope.

Table 2: Deoxyazidation Reaction Outcomes

| Substrate Type | Activator | Yield (%) | Notes |

|---|---|---|---|

| Primary Alcohols | SulfoxFluor | Up to 93 | Effective for natural products |

| Secondary Alcohols | DBU + NaN₃ | Variable | Requires optimization |

This method has demonstrated successful late-stage functionalization in complex organic molecules .

Drug Synthesis

The synthesis of pharmaceutical compounds often employs this compound as a key intermediate. For instance, it has been utilized in the synthesis of oseltamivir (Tamiflu), a well-known antiviral medication.

Case Study: Oseltamivir Synthesis

- Starting Material: Acyl azide derived from carboxylic acids.

- Methodology: Treatment with oxalyl chloride followed by sodium azide.

- Outcome: Efficient production of key intermediates leading to high yields of oseltamivir .

Development of Anticancer Agents

Research has shown that derivatives of this compound can be transformed into anticancer prodrugs. The ability to modify biological properties makes these compounds valuable in drug development.

Table 3: Anticancer Compounds Derived from Azides

| Compound Name | Mechanism of Action | Yield (%) | References |

|---|---|---|---|

| Cisplatin Analogue | DNA cross-linking | Variable | |

| Dihydrexidine | Dopamine receptor agonist | High |

Polymer Chemistry

In material science, this compound is used in the synthesis of functional polymers through click chemistry approaches. The incorporation of azides into polymer backbones enhances their properties and functionalities.

Case Study: Functionalized Polymers

Mecanismo De Acción

The mechanism of action of 2,3-difluorophenyl azide depends on the specific reaction it undergoes. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the azide coordinates with copper(I) to form a copper(I) acetylide intermediate. This intermediate then undergoes a cyclization reaction to form a triazole product. The azide group can also act as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Difluorobenzene: Similar in structure but lacks the azide group, making it less reactive in certain types of reactions.

2,4-Difluorophenyl azide: Another difluorinated azide, differing in the position of the fluorine atoms, which can influence its reactivity and applications.

Uniqueness

2,3-Difluorophenyl azide is unique due to the specific positioning of the fluorine atoms and the azide group on the benzene ring. This arrangement imparts distinct electronic properties and reactivity, making it particularly useful in certain synthetic applications and research contexts.

Actividad Biológica

2,3-Difluorophenyl azide is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological properties and applications as a bioorthogonal reagent. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and recent research findings.

This compound is characterized by the presence of an azide functional group (-N₃) attached to a difluorobenzene ring. This structure imparts distinct reactivity that is exploited in various chemical reactions, particularly in bioconjugation and click chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to participate in bioorthogonal reactions , which occur selectively in living systems without interfering with native biochemical processes. This property makes it a valuable tool for labeling biomolecules and studying cellular processes.

Key Mechanisms:

- Click Chemistry : this compound can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are stable and can be used for tagging proteins or other biomolecules.

- Protein Modification : The compound has been utilized in the modification of proteins within living cells, enabling researchers to study protein interactions and functions in real-time.

Biological Activity and Applications

Recent studies have highlighted several significant aspects of the biological activity of this compound:

Anticancer Properties

Research indicates that azides can exhibit anticancer activity through various mechanisms:

- Inhibition of Cell Proliferation : Compounds containing azide groups have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting Specific Pathways : The incorporation of this compound into drug candidates has been linked to the modulation of important signaling pathways involved in cancer progression.

Case Studies

- Triazole-Containing Hybrids : A study demonstrated that triazole hybrids synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values indicating effective inhibition at low concentrations .

- Bioconjugation Applications : The compound has been effectively used in bioconjugation strategies to label antibodies and other biomolecules without disrupting their biological functions.

Data Table: Biological Activity Summary

Recent Research Findings

Recent investigations have focused on enhancing the efficacy and specificity of this compound in therapeutic applications:

- Enhanced Selectivity : Modifications to the azide structure have led to improved selectivity for cancer cells while minimizing effects on normal cells.

- Combination Therapies : Studies are exploring the use of this compound in combination with other therapeutic agents to enhance overall treatment efficacy against resistant cancer types .

Propiedades

IUPAC Name |

1-azido-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNOUJKOFZTVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.